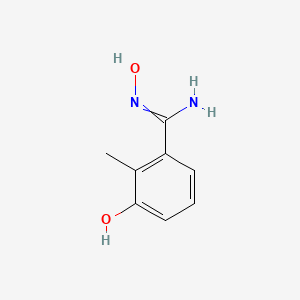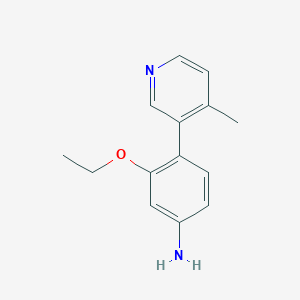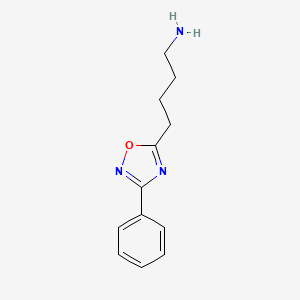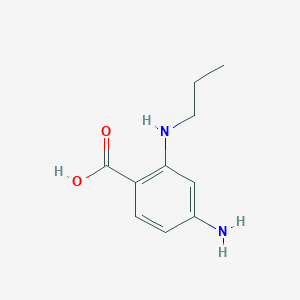![molecular formula C14H25BO4Si B13881058 2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B13881058.png)
2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid is a boronic acid derivative that features a tert-butyl(dimethyl)silyl group attached to a phenoxy group, which is further connected to an ethylboronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid typically involves the protection of phenolic hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The resulting silyl-protected phenol is then reacted with ethylboronic acid under suitable conditions to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The silyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like fluoride ions (from tetra-n-butylammonium fluoride, TBAF) can be used to replace the silyl group.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Phenolic derivatives with different functional groups.
Scientific Research Applications
2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The silyl group provides stability and protection to the phenolic hydroxyl group, allowing for selective reactions .
Comparison with Similar Compounds
Similar Compounds
3-[[Tert-butyl(dimethyl)silyl]oxy]-2,2-dimethylpropanal: A compound with a similar silyl-protected phenol structure.
Tert-butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)acrylate: Another silyl-protected phenol derivative.
Uniqueness
2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid is unique due to its combination of a boronic acid group and a silyl-protected phenol. This dual functionality allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H25BO4Si |
|---|---|
Molecular Weight |
296.24 g/mol |
IUPAC Name |
2-[3-[tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid |
InChI |
InChI=1S/C14H25BO4Si/c1-14(2,3)20(4,5)19-13-8-6-7-12(11-13)18-10-9-15(16)17/h6-8,11,16-17H,9-10H2,1-5H3 |
InChI Key |
QRRFYCHIEGRCEJ-UHFFFAOYSA-N |
Canonical SMILES |
B(CCOC1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



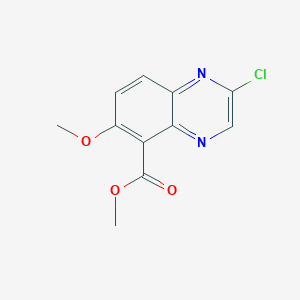
![2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole](/img/structure/B13880992.png)

![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzonitrile](/img/structure/B13881014.png)
![6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine](/img/structure/B13881022.png)
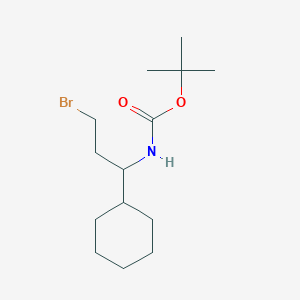
![5-(5-Methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13881051.png)
![Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate](/img/structure/B13881064.png)
